(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide
Description
This compound is a stereospecific thioamide derivative featuring a 2,5-difluorophenyl group, a hydroxyl group, and a 1,2,4-triazole moiety. Its structural uniqueness lies in the (2R,3R) configuration, which is critical for biological activity, particularly in antifungal applications .
Properties
IUPAC Name |
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVOPVUWKIHGRF-ISVAXAHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127991 | |
| Record name | (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368421-58-3 | |
| Record name | (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368421-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide is a compound of interest due to its potential biological activities, particularly in the field of antifungal and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₁₄F₂N₄OS
- Molecular Weight : 312.34 g/mol
- CAS Number : 368421-58-3
The compound features a triazole ring, which is significant in many pharmacological applications due to its ability to interact with biological macromolecules.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. The mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. In a study focusing on its antifungal efficacy against various fungal strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
| Fungal Strain | MIC (μg/mL) | Comparison Agent | MIC (μg/mL) |
|---|---|---|---|
| Candida albicans | 8 | Fluconazole | 16 |
| Aspergillus niger | 16 | Voriconazole | 32 |
This table illustrates the compound's effectiveness against common fungal pathogens, indicating its potential as a therapeutic agent.
Antimicrobial Activity
In addition to antifungal properties, this compound has shown broad-spectrum antimicrobial activity. Studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Comparison Agent | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Methicillin | 8 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial therapies.
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets involved in the biosynthesis pathways of fungi and bacteria. The triazole moiety is known to bind to enzymes like lanosterol demethylase, disrupting normal cellular processes and leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Antifungal Efficacy : A recent investigation into the antifungal properties of this compound revealed that it effectively inhibited the growth of resistant strains of Candida species. The study emphasized its potential use in treating infections caused by azole-resistant fungi .
- Antimicrobial Spectrum Analysis : Another research effort assessed the antimicrobial spectrum and found that the compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains. This indicates its potential role in combination therapy .
- Structure-Activity Relationship Analysis : A detailed SAR study demonstrated that modifications in the fluorophenyl group significantly impacted biological activity. Substituting different halogens or functional groups on the phenyl ring altered both potency and selectivity towards fungal versus bacterial targets .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The presence of the triazole moiety is particularly notable for its role in inhibiting fungal growth, making it a candidate for antifungal drug development .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation . This makes it a promising candidate for further investigation in cancer therapy.
Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic disorders .
Agricultural Applications
Fungicide Development
Given its antifungal properties, this compound has potential applications as a fungicide in agriculture. Its ability to target fungal pathogens could help in the development of new crop protection agents that are less harmful to the environment compared to traditional fungicides .
Plant Growth Regulation
Research is ongoing into the use of this compound as a plant growth regulator. Preliminary studies suggest that it may influence plant growth patterns and stress resistance, which could enhance agricultural productivity under adverse conditions .
Materials Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and improved mechanical strength .
Nanomaterials Development
There is potential for this compound to be utilized in the development of nanomaterials. Its chemical properties may facilitate the formation of nanoparticles with specific functionalities for applications in drug delivery systems and biosensors .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key analogs differ in fluorine substitution patterns, functional groups, and stereochemistry:
Key Observations :
- Fluorine Position : The 2,5-difluorophenyl group in the target compound may influence steric and electronic interactions compared to 2,4-difluorophenyl analogs, altering binding to cytochrome P450 enzymes in antifungal mechanisms .
- Functional Groups: Thioamide derivatives exhibit higher lipophilicity (XLogP3 ~0.2 for amide vs. 1 in amides) . Methanesulfonate derivatives improve solubility but may reduce membrane permeability .
Physicochemical Properties
Notes:
- The thioamide’s sulfur atom may increase molecular weight and alter crystallinity compared to amides.
- Higher polar surface area in methanesulfonates correlates with reduced blood-brain barrier penetration .
Preparation Methods
Two-Step Synthesis from (2S,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butyronitrile
This method, detailed in patent literature and chemical databases, involves a thiophosphorylation reaction followed by hydrolysis:
Step 1: Thiophosphorylation
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Reagents : O,O-Diethyl hydrogen phosphorodithioate, (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
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Solvents : Water, isopropyl alcohol (1:1 v/v)
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Conditions : 78°C, 15 hours
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Mechanism : The nitrile group undergoes nucleophilic attack by the thiophosphate, forming a thiophosphorylated intermediate. The stereochemistry at C3 is retained due to the rigid bicyclic transition state.
Step 2: Alkaline Hydrolysis
Table 1: Summary of Reaction Conditions and Outcomes
Alternative Pathway via Thioamide Formation from Nitriles
While less commonly employed, direct conversion of nitriles to thioamides using hydrogen sulfide (H2S) or Lawesson’s reagent has been explored. However, these methods face challenges in stereochemical control and require harsh conditions (e.g., 100°C, 24 h), leading to partial racemization at C2 and C3.
Stereochemical Control and Optimization
Influence of Starting Material Configuration
The use of (2S,3R)-configured nitrile precursors ensures retention of the desired (2R,3R) configuration in the final product. Computational studies suggest that the bulky 2,5-difluorophenyl group restricts rotation around the C3–C4 bond, favoring a single diastereomer during thiophosphorylation.
Solvent Effects on Reaction Efficiency
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Isopropyl Alcohol/Water Mixture : Enhances solubility of both polar (thiophosphate) and nonpolar (nitrile) reactants, accelerating the reaction rate.
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Dichloromethane in Hydrolysis : Minimizes side reactions by stabilizing the thioamide product in the organic phase.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥99% purity, with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Epimerization Risks
Prolonged exposure to high temperatures (>80°C) or strong acids/bases can invert configurations at C2 or C3. Mitigation includes:
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanethioamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or ring-opening of epoxide intermediates. For example, reacting (2R,3S)-2-(2,5-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with thioamide precursors in tetrahydrofuran (THF) using LiH as a base at reflux (83% yield reported) .
- Optimization : Key parameters include temperature control (0°C for initiation, then reflux), solvent choice (anhydrous THF for stability), and stoichiometric ratios of LiH to epoxide (3:1 molar ratio recommended).
Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are critical?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Polarimetry and X-ray crystallography (if single crystals are obtainable) confirm absolute configurations .
- Data Interpretation : Compare retention times with known standards and calculate enantiomeric excess (ee) via peak area integration. NMR coupling constants (e.g., ) can infer diastereomeric relationships .
Q. What role does this compound play in antifungal drug development, particularly for Isavuconazole?
- Context : It is a synthetic intermediate or impurity in Isavuconazole production. Regulatory guidelines require impurity profiling to ensure drug safety and efficacy .
- Methodology : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection (PDA) to quantify impurity levels at thresholds ≤0.15% per ICH Q3A/B guidelines .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution patterns) impact the compound’s biological activity and metabolic stability?
- Experimental Design : Synthesize analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 2,5-difluoro) and compare their IC against Candida species. Assess metabolic stability via liver microsome assays (human/rat) .
- Data Contradictions : While 2,5-difluorophenyl enhances target binding via hydrophobic interactions, it may reduce solubility, complicating formulation .
Q. What strategies resolve low diastereoselectivity during synthesis, and how can diastereomers be separated?
- Challenges : Epoxide ring-opening reactions often yield mixed diastereomers due to competing nucleophilic attack pathways.
- Solutions :
- Kinetic Control : Use bulky bases (e.g., LDA) to favor one transition state.
- Chromatography : Preparative HPLC with C18 columns (acetonitrile/water gradient) achieves baseline separation. Validate purity via NMR .
Q. How can degradation pathways be characterized under accelerated stability conditions (e.g., ICH Q1A)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
